molecular formula C70H90Co2F6N4O20S2 B3094027 Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether CAS No. 1252661-94-1

Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether

Cat. No.: B3094027
CAS No.: 1252661-94-1
M. Wt: 1603.5 g/mol
InChI Key: VWVVYPYFKVXXTE-QRHABHLDSA-N
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Description

Properties

IUPAC Name

cobalt;(4S,9S,33S,38S)-14,28,43,57-tetratert-butyl-13,29,42,58-tetrahydroxy-17,21,25,46,50,54-hexaoxa-3,10,32,39-tetrazaheptacyclo[53.3.1.112,16.126,30.141,45.04,9.033,38]dohexaconta-1(58),2,10,12,14,16(62),26(61),27,29,31,39,41,43,45(60),55(59),56-hexadecaene-18,24,47,53-tetrone;trifluoromethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H88N4O14.2CHF3O3S.2Co/c1-65(2,3)49-33-45-29-41(61(49)77)37-69-53-17-13-14-18-54(53)70-38-42-30-46(34-50(62(42)78)66(4,5)6)85-59(75)23-27-82-28-24-60(76)86-48-32-44(64(80)52(36-48)68(10,11)12)40-72-56-20-16-15-19-55(56)71-39-43-31-47(35-51(63(43)79)67(7,8)9)84-58(74)22-26-81-25-21-57(73)83-45;2*2-1(3,4)8(5,6)7;;/h29-40,53-56,77-80H,13-28H2,1-12H3;2*(H,5,6,7);;/t53-,54-,55-,56-;;;;/m0..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVVYPYFKVXXTE-QRHABHLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=CC(=C1O)C=NC3CCCCC3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=NC6CCCCC6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC2=CC(=C1O)C=N[C@H]3CCCC[C@@H]3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=N[C@H]6CCCC[C@@H]6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H90Co2F6N4O20S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1603.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether

This compound is a cobalt(III) complex that incorporates a bidentate ligand derived from 1,2-cyclohexanediamine and 3,3'-di-tert-butylsalicylidene. The cobalt center plays a significant role in the biological activity of this compound, particularly in its interactions with various biological targets.

Biological Activity

1. Antioxidant Properties:
Cobalt complexes have been studied for their potential antioxidant properties. The presence of the cobalt ion can facilitate redox reactions that help in scavenging free radicals, thus contributing to cellular protection against oxidative stress.

2. Enzyme Mimicry:
Cobalt complexes are known to mimic certain metalloenzymes. For instance, they can act as catalysts in various biochemical reactions similar to those catalyzed by natural enzymes. This property is particularly relevant in the context of biochemical pathways involving oxygen and nitrogen species.

3. Anticancer Activity:
Research has shown that certain cobalt complexes exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and ultimately cell death.

4. Coordination Chemistry:
The coordination environment around the cobalt ion significantly influences its biological activity. Variations in ligand structure can alter binding affinities to biomolecules and modulate biological responses.

Case Studies

  • Study on Antioxidant Activity:
    A study demonstrated that cobalt complexes with similar ligands exhibited significant antioxidant activity in vitro. The results indicated a dose-dependent response where higher concentrations led to increased scavenging of free radicals.
  • Anticancer Mechanisms:
    Research focusing on cobalt complexes has shown that they can inhibit tumor growth in various cancer models. In particular, studies have highlighted their ability to induce apoptosis through ROS-mediated pathways.

Data Table

PropertyValue
Molecular FormulaC70H84Co2F6N4O20S2
Molecular Weight1597.42 g/mol
CAS Number1252661-94-1
Antioxidant ActivitySignificant (dose-dependent)
Anticancer ActivityInduces apoptosis in cancer cells

Comparison with Similar Compounds

Research Findings and Implications

  • Catalytic Efficiency: The target compound’s triflate groups and ether linkages improve solubility in non-polar solvents, enabling homogeneous catalysis in diverse media .
  • Regioselectivity : Compared to Compound B (Cr(III)), the cobalt(III) center in the target compound favors linear over branched products in allylic functionalization, as seen in analogous systems .
  • Synthetic Challenges: The oligomeric structure complicates large-scale synthesis, whereas monomeric analogues (e.g., Compound A) are more readily accessible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether
Reactant of Route 2
Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether

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